Nojirimycin
Description
Historical Context of Nojirimycin Discovery
This compound was first discovered in 1966 dsmz.defishersci.caguidetopharmacology.orgresearchgate.net. This significant finding emerged from the cultured broth of various Streptomyces species, specifically Streptomyces roseochromogenes R-468 and Streptomyces lavendulae SF-425 dsmz.de. Initially, this compound was identified and described for its antibiotic properties fishersci.ca. However, subsequent research quickly revealed its potent inhibitory activity against α- and β-glucosidases dsmz.defishersci.ca. This dual characteristic of antibiotic action and enzyme inhibition underscored its potential for further scientific investigation.
Academic Classification and Structural Analogy of this compound as an Iminosugar
Chemically, this compound is classified as an iminosugar. Iminosugars represent a distinct class of carbohydrate analogues where the characteristic ring oxygen atom found in monosaccharides is replaced by a nitrogen atom guidetopharmacology.org. This compound itself is a polyhydroxylated piperidine (B6355638), a five-carbon ring structure containing a nitrogen atom within the ring.
A crucial aspect of this compound's academic significance lies in its structural analogy to D-glucose guidetopharmacology.org. It mimics the pyranose form of D-glucose, with the nitrogen atom occupying the position typically held by the ring oxygen in the glucose structure guidetopharmacology.org. This structural resemblance enables this compound to act as a biomimetic of its corresponding pyranose analog. The potent inhibitory activity of this compound against glycosidases is largely attributed to this carbohydrate-mimicking structure and its ability to effectively mimic the transition state of enzyme-catalyzed reactions fishersci.ca.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15218-38-9 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
BGMYHTUCJVZIRP-GASJEMHNSA-N |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-amino-D-glucose nojirimycin nojirimycin sulfate (2:1) nojirimycin sulfite (1:1) nojirimycin, (alpha)-isome |
Origin of Product |
United States |
Ii. Biosynthesis and Natural Occurrence of Nojirimycin
Microbial Production and Biosynthetic Pathways
Microorganisms, particularly species within the Streptomyces and Bacillus genera, are well-documented producers of nojirimycin and its derivatives. Their biosynthetic pathways often utilize D-glucose as a primary precursor.
Streptomyces Species Contributions
Several Streptomyces species contribute to the natural production of this compound and 1-deoxythis compound (B1663644). Streptomyces subrutilus and Streptomyces lavendulae are notable examples csic.esrsc.orgfrontiersin.orgejbiotechnology.info. Specifically, Streptomyces nojiriensis is recognized for producing this compound wikipedia.org.
In S. subrutilus, D-glucose serves as a precursor for 1-deoxythis compound synthesis, with the process involving a C2-N-C6 cyclization reaction frontiersin.orgejbiotechnology.info. Genomic analyses of Streptomyces nojiriensis JCM 3382 have revealed the presence of a gene cluster containing orthologs of gabT1, yktC1, and gutB1, indicating its potential for producing 1-deoxythis compound in addition to this compound nih.gov. While homologs of gabT1 and gutB1 are commonly found across Streptomyces genomes, yktC1 is less prevalent nih.govresearchgate.net.
The biosynthetic pathway for 1-deoxythis compound in S. lavendulae initiates from fructose-6-phosphate (B1210287) (F6P) and proceeds through a series of steps including amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction frontiersin.orgejbiotechnology.info. Key genes identified in S. lavendulae that are involved in this pathway include aspC, which encodes a putative transaminase; MJ0374-1 and MJ0374-2, encoding phosphatases; and frmA-1, frmA-2, and adhD, which encode Zn-dependent dehydrogenases researchgate.net.
Data Table 1: Key Genes and Enzymes in Streptomyces lavendulae DNJ Biosynthesis
| Gene/Enzyme Name | Proposed Function |
| aspC | Putative transaminase (produces 2-amino-2-deoxy-D-mannitol-6-phosphate) researchgate.net |
| MJ0374-1, MJ0374-2 | Phosphatases (produce 2-amino-2-deoxy-D-mannitol) researchgate.net |
| frmA-1, frmA-2, adhD | Zn-dependent dehydrogenases (produce manthis compound) researchgate.net |
Bacillus Species Pathways and Gene Identification
Bacillus species, including Bacillus subtilis, B. amyloliquefaciens, B. velezensis, and B. methylotrophicus, are recognized producers of 1-deoxythis compound rsc.orgejbiotechnology.infowikipedia.org. In Bacillus subtilis, D-glucose serves as the precursor for 1-deoxythis compound biosynthesis csic.esfrontiersin.orgwikipedia.org.
The biosynthesis in Bacillus subtilis is initiated by a TYB gene cluster comprising gabT1 (aminotransferase), yktc1 (phosphatase), and gutB1 (oxidoreductase/dehydrogenase) wikipedia.orgnih.gov. The pathway begins with D-glucose undergoing glycolysis to yield fructose-6-phosphate. GabT1 catalyzes transamination at the C2 position, followed by dephosphorylation by Yktc1, which produces 2-amino-2-deoxy-D-mannitol (ADM). GutB1 then performs a regio-selective oxidation at the C6 hydroxyl group of ADM, facilitating a C2-N-C6 cyclization to form manthis compound (MJ). Subsequent epimerization of manthis compound at the C2 position leads to this compound (NJ), which is then dehydrated and reduced to yield 1-deoxythis compound wikipedia.org. These three genes (gabT1, yktc1, and gutB1) have been confirmed to be involved in the 1-deoxythis compound biosynthetic pathway in B. subtilis MORI nih.gov.
Data Table 2: Key Genes and Intermediates in Bacillus subtilis DNJ Biosynthesis
| Gene/Enzyme Name | Function/Product |
| D-glucose | Initial precursor wikipedia.org |
| Fructose-6-phosphate | Glycolysis product wikipedia.org |
| gabT1 | Aminotransferase; catalyzes C2 transamination wikipedia.org |
| yktc1 | Phosphatase; dephosphorylates to form ADM wikipedia.org |
| 2-amino-2-deoxy-D-mannitol (ADM) | Intermediate wikipedia.org |
| gutB1 | Oxidoreductase/dehydrogenase; C6 oxidation, C2-N-C6 cyclization to MJ wikipedia.org |
| Manthis compound (MJ) | Intermediate; epimerizes to NJ wikipedia.org |
| This compound (NJ) | Intermediate; dehydrates and reduces to DNJ wikipedia.org |
| 1-Deoxythis compound (DNJ) | Final product wikipedia.org |
Chemoenzymatic Biosynthesis Approaches
Chemoenzymatic methods have been developed for the preparation of 1-deoxythis compound and related compounds, often leveraging the specificity of enzymes or whole microbial cells. Early reports described the chemoenzymatic preparation of 1-deoxythis compound through regioselective oxidation of N-CBz-1-amino-1-deoxysorbitol using whole cells of Gluconobacter oxydans taylorandfrancis.com. A similar process starting from N-2-hydroxyethylglucamine has also been documented taylorandfrancis.com.
More recently, purified enzymes from species like Bacillus amyloliquefaciens FZB42, Bacillus atrophaeus 1942, and Paenibacillus polymyxa SC2 have been employed to produce this compound and manthis compound via regioselective oxidation taylorandfrancis.com. Furthermore, the chemoenzymatic synthesis of iminocyclitols, including 1-deoxythis compound and 1-deoxymanthis compound, has been successfully achieved through novel enzymatic aldol (B89426) addition reactions catalyzed by D-fructose-6-phosphate aldolase (B8822740) ub.edu.
Plant-Derived this compound Biosynthesis
This compound and 1-deoxythis compound are also found in various plant species csic.esrsc.orgnih.gov.
Mulberry (Morus species) Biosynthetic Routes
Mulberry (Morus species), including Morus alba and Morus notabilis, is a significant natural source of 1-deoxythis compound rsc.orgnih.govoup.com. Research indicates that the biosynthesis of 1-deoxythis compound in mulberry primarily originates from sugar (D-glucose) precursors, rather than lysine (B10760008) derivatives nih.govoup.comnih.gov.
One established pathway in mulberry involves the C1-imination of glucose to form 2-amino-2-deoxy-D-mannitol (ADM) rsc.orgnih.gov. Subsequently, ADM is converted into this compound (NJ) by the enzyme ADM dehydrogenase, specifically MnGutB1, followed by dehydration and reduction steps to yield 1-deoxythis compound rsc.orgnih.govoup.com. Transcriptomic analyses of mulberry leaves have been instrumental in identifying key candidate genes involved in this biosynthetic process rsc.org. While an alternative pathway involving lysine as a precursor leading to 1-deoxythis compound via cadaverine, 5-aminopentanal, and piperideine has been proposed, recent evidence strongly supports the sugar-derived route as the predominant mechanism in mulberry ejbiotechnology.infonih.gov.
Enzymatic Mechanisms in Plant Biosynthesis (e.g., MnGutB1)
The enzyme MnGutB1 (2-amino-2-deoxy-D-mannitol dehydrogenase) plays a pivotal role in the biosynthesis of 1-deoxythis compound in mulberry nih.govoup.comnih.gov. This enzyme catalyzes the oxidation of the hexose (B10828440) derivative 2-amino-2-deoxy-D-mannitol (ADM) to produce this compound nih.govoup.comnih.gov.
Both in vitro functional analyses and in planta studies, including gene overexpression in hairy roots and virus-induced gene silencing in leaves, have provided strong evidence confirming the involvement of MnGutB1 in 1-deoxythis compound biosynthesis in mulberry nih.govoup.comnih.gov. The expression of MnGutB1 is influenced by environmental factors, with light conditions, particularly longer photoperiods, leading to increased MnGutB1 transcript abundance oup.com. Furthermore, the chloroplast has been identified as a subcellular localization site for MnGutB1 within mulberry leaves biorxiv.org.
Iii. Chemical Synthesis and Derivatization of Nojirimycin Analogues
Strategies for Total Synthesis of Nojirimycin and its Core Structures
One prominent strategy for synthesizing this compound and its derivatives involves the use of sugar-derived lactams as starting materials. This approach often utilizes a partial reduction of the amide function in sugar-derived lactams, typically mediated by reagents such as Schwartz's reagent (Cp2Zr(H)Cl). The resulting cyclic imines can then undergo further stereoselective nucleophilic additions. For instance, the addition of cyanide or silyl (B83357) enol ethers to these imines, guided by models like Woerpel's, can lead to amino-modified iminosugars, including this compound derivatives. This method has been successfully applied to both five-membered (pyrrolidine-based) and six-membered (piperidine-based) iminosugars, offering a convenient route to various amino-modified iminosugars like ADMDP and higher this compound derivatives. nih.govnih.govresearchgate.netacs.org
Table 1: Key Reagents and Intermediates in Sugar-Derived Lactam Approaches
| Starting Material (Example) | Key Reagent | Intermediate | Outcome/Product Type | Reference |
| Gluco-lactam | Schwartz's reagent | Cyclic imine | Amino-modified iminosugars (e.g., ADMDP, this compound derivatives) | nih.govnih.gov |
| Arabino-lactam | Schwartz's reagent | Cyclic imine | Amino-modified iminosugars (e.g., ADMDP isomers) | nih.gov |
Intramolecular cyclization reactions are pivotal in constructing the piperidine (B6355638) ring of this compound. These methods often involve the formation of a new carbon-nitrogen bond within a single molecule, leading to the desired cyclic structure. Examples include intramolecular reductive amination, which can be a key step in strategies involving the addition of organometallic reagents to sugar-derived imines. researchgate.netacs.org Another approach involves the intramolecular cyclization of C2-symmetric amino alcohols. nih.gov Furthermore, the synthesis of this compound C-glycosides can involve a stereospecific intramolecular cyclization catalyzed by reagents like mercuric acetate. researchgate.net
Nucleophilic addition and ring-opening reactions are frequently employed in the synthesis of this compound and its analogues. This includes:
Nucleophilic addition to cyclic nitrones: This method involves the addition of cyanide to sugar-derived cyclic nitrones, followed by reduction. nih.gov
Nucleophilic ring opening of sugar-derived bis-aziridines: This strategy provides a pathway to iminosugars. nih.gov
Epoxide ring opening: The regioselective and stereoselective opening of epoxides, often derived from sugars, by nucleophilic azido (B1232118) reagents (e.g., sodium azide) is a common route. The resulting azido diols can then be converted to six-membered iminosugars like 1-deoxythis compound (B1663644) (DNJ). researchgate.net
Nucleophilic addition to imines: The addition of organometallic reagents to sugar-derived imines, such as an L-sorbose-derived imine, is a key step, often followed by intramolecular reductive amination to yield this compound C-glycosides. researchgate.netacs.orgnih.gov
Table 2: Examples of Nucleophilic Reactions in this compound Synthesis
| Reaction Type | Nucleophile (Example) | Substrate (Example) | Resulting Intermediate/Product | Reference |
| Nucleophilic Addition | Cyanide, Silyl enol ethers | Sugar-derived cyclic imines | Amino-modified iminosugars | nih.govnih.gov |
| Ring Opening | Sodium azide (B81097) | Sugar-derived epoxides | Azido diols, then 1-deoxythis compound | researchgate.net |
| Nucleophilic Addition | Organometallic reagents | L-sorbose-derived imine | This compound C-glycosides | researchgate.netacs.orgnih.gov |
Achieving precise stereocontrol is paramount in iminosugar synthesis due to the importance of stereochemistry for biological activity. Stereoselective synthesis methodologies are crucial for producing specific anomers, such as α-C-glycosides of this compound. One method involves the use of a bicyclic carbamate-type sp2-iminosugar as a starting material. This compound can serve as a precursor for acyliminium cations, which then undergo stereoselective addition of C-nucleophiles (e.g., allylation). The stereochemical outcome is often governed by stereoelectronic effects, leading to the desired α-anomer with high selectivity. acs.orgacs.orgcsic.esnih.gov Another strategy for stereocontrolled synthesis of this compound C-glycosides involves the addition of organometallic reagents to an L-sorbose-derived imine. The diastereoselectivity of this addition can be controlled and even inverted by the presence of external monodentate Lewis acids, allowing for the synthesis of both α- and β-1-C-substituted 1-deoxythis compound derivatives. researchgate.netacs.orgnih.govcapes.gov.br
Table 3: Stereoselective Synthesis of this compound α-C-Glycosides
| Strategy | Key Intermediate/Reagent | Stereocontrol Mechanism | Resulting Stereochemistry | Reference |
| Bicyclic carbamate-type sp2-iminosugar approach | Acyliminium cations, C-nucleophiles | Stereoelectronic effects | Total α-anomer selectivity | acs.orgacs.orgcsic.esnih.gov |
| Organometallic addition to L-sorbose-derived imine | Organometallic reagents, Lewis acids | Diastereoselectivity control (re-face/si-face addition) | α- or β-1-C-substituted DNJ derivatives | researchgate.netacs.orgnih.govcapes.gov.br |
Synthesis of this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues is a broad field, driven by the desire to discover compounds with enhanced biological activity or altered selectivity profiles. These syntheses often build upon the core strategies mentioned above, introducing modifications to the this compound scaffold.
1-Deoxythis compound (DNJ) is a well-known this compound analogue where the hydroxyl group at C-1 is replaced by a hydrogen atom. Its synthesis often involves routes similar to this compound, such as the regioselective epoxide ring opening of sugar-derived epoxides by sodium azide, followed by reduction. researchgate.net N-Alkylated derivatives of DNJ are particularly important due to their varied biological activities. These derivatives typically involve the introduction of alkyl chains onto the nitrogen atom of the piperidine ring. For instance, the synthesis of tetrazole-functionalized 1-deoxythis compound derivatives has been achieved from simple sugars using a Schwartz's reagent-mediated reductive amide functionalization followed by a Ugi–azide multicomponent reaction. d-nb.info Other N-alkylated derivatives can be formed through reductive amination with aldehydes or coupling with isothiocyanates, starting from iminosugar α-C-glycosides. csic.esnih.gov The modification of the nitrogen atom allows for fine-tuning of the inhibitory profile of these glycomimetics. csic.esnih.gov
Table 4: Synthesis of 1-Deoxythis compound (DNJ) and N-Alkylated Derivatives
| Derivative Type | Synthesis Strategy (Example) | Key Reaction(s) | Reference |
| 1-Deoxythis compound (DNJ) | From sugar-derived epoxides | Regioselective epoxide ring opening by sodium azide, reduction | researchgate.net |
| N-Alkylated DNJ (e.g., tetrazole-functionalized) | From simple sugars | Schwartz's reagent-mediated reductive amide functionalization, Ugi–azide multicomponent reaction | d-nb.info |
| N-Alkylated DNJ (e.g., N,C-biantennary) | From iminosugar α-C-glycosides | Reductive amination with aldehydes, coupling with isothiocyanates | csic.esnih.gov |
sp2-Iminosugar Analogues Synthesis
The synthesis of sp2-iminosugar analogues of this compound involves the creation of compounds that mimic the oxocarbenium ion character of substrate transition states during glycosidase-catalyzed hydrolysis reactions. A simple and efficient method for the stereoselective synthesis of this compound α-C-glycoside derivatives has been developed using a bicyclic carbamate-type sp2-iminosugar as the starting material nih.govfishersci.cafishersci.ca. This bicyclic sp2-iminosugar, such as (5N,6O-oxomethylidene)this compound (ONJ), can be prepared on a gram scale and serves as an excellent precursor for acyliminium cations nih.govfishersci.cauni.lu. The inherent instability of aminoacetal functionalities in classical iminosugars makes the synthesis of their O-glycosides or analogues with other heteroatom substituents at the pseudoanomeric position impractical fishersci.ca. However, carbamate-type bicyclic sp2-iminosugars can be transformed into stable O-glucosides or anomeric esters, which act as suitable precursors for acyliminium cations nih.govfishersci.ca. The stereochemical outcome of the reaction, particularly C-glycosidation, is governed by stereoelectronic effects, leading to the target α-anomer with high stereoselectivity nih.govfishersci.cafishersci.ca. This strategy allows for the incorporation of aglycon-like appendages through N-substitution and C-branching approaches fishersci.ca. Further derivatization can involve sequences of C-allylation, carbamate (B1207046) hydrolysis, cross-metathesis, and hydrogenation reactions to yield iminosugar α-C-glycosides, which can then be transformed into N,C-biantennary derivatives via reductive amination or thiourea-forming reactions nih.govfishersci.ca. The cyclization of thiourea (B124793) adducts into bicyclic iminooxazolidine iminosugar α-C-glycosides upon acid treatment further expands molecular diversity nih.gov. The exacerbated anomeric effect associated with the sp2-hybridized nitrogen atom in sp2-iminosugar glycolipids (sp2-IGLs) contributes to their chemical and enzymatic stability and ensures total α-anomeric stereoselectivity in the key glycoconjugation step uni.lunih.gov.
This compound 6-Phosphate Synthesis
This compound 6-phosphate (PubChem CID: 195171) is a derivative of this compound that is structurally related to glucose but features a nitrogen atom replacing the oxygen in the ring, classifying it as a morpholine (B109124) derivative mpg.de. Its synthesis typically involves the phosphorylation of this compound, which can be obtained from natural sources or through chemical synthesis mpg.de. This phosphorylation is a critical step that requires specific conditions to achieve the desired product mpg.de. This compound 6-phosphate has been studied for its potential therapeutic applications due to its ability to inhibit certain enzymatic activities, particularly alpha-glucosidases involved in the processing of N-linked glycoproteins mpg.de.
Acyclic and Polyhydroxylated Pyrrolidine (B122466)/Piperidine Analogues
The synthesis of acyclic and polyhydroxylated pyrrolidine (PubChem CID: 31268) and piperidine (PubChem CID: 998) analogues of this compound aims to explore simpler structures that retain biological activity.
Acyclic Analogues Synthesis: A series of acyclic compounds has been prepared to mimic key structural elements of this compound and 1-deoxythis compound (PubChem CID: 29435) wikipedia.orgwikipedia.orgguidetopharmacology.org. These simpler structures are investigated to ascertain if similar biological activity, particularly as glucosidase inhibitors, can be achieved wikipedia.orgwikipedia.org. For instance, 2-[(2'-hydroxyethyl)amino]propane-1,3-diol, an acyclic analogue, was prepared as its hydrochloride by reacting commercially available serinol (PubChem CID: 68294) with 1-bromo-2-trityloxyethane, followed by de-O-tritylation wikipedia.org.
Polyhydroxylated Pyrrolidine/Piperidine Analogues Synthesis: Polyhydroxylated pyrrolidines and piperidines are a significant class of iminosugars that act as biomimetics of their corresponding pyranose analogs nih.gov. Their synthesis often involves cyclization strategies and the use of chiral pool precursors.
Cyclization Strategies:
Reductive Amination: Cyclizations to form the piperidine ring can include reductive amination from glycosyl azide precursors labsolu.ca. This approach has also been used to synthesize N-substituted iminosugar C-glycosides by introducing alkyl side chains onto the nitrogen atom of iminosugar C-glycosides through reductive amination with various aldehydes uni.lu.
Ugi-Joullié Reaction: A direct approach to polyhydroxylated piperidine and pyrrolidine peptidomimetics is based on a one-pot reduction of sugar-derived lactams with Schwartz's reagent, followed by a multicomponent Ugi-Joullié reaction nih.goviarc.fr. This strategy leverages the ease of generating sugar-derived imines in situ from readily available lactams nih.gov.
Photoinduced Electron Transfer (PET) Cyclization: A synthetic strategy has been developed to access polyhydroxylated piperidines of the azasugar class using photoinduced electron transfer (PET) cyclization of an α-trimethylsilylmethylamine radical cation to a tethered acetylene (B1199291) functionality sigmaaldrich.com.
Chiral Pool Precursors: Enantiomerically pure piperidines can be obtained from chiral pool precursors such as sugars, amino acids, and Garner's aldehyde labsolu.ca. For example, novel cyclopropane-containing piperidine iminosugars have been synthesized from natural amino acids L-serine (PubChem CID: 5951) and L-alanine (PubChem CID: 5950) nih.govfishersci.cafishersci.ca. The synthesis often involves protecting the amino acids and then employing stereoselective reactions like cyclopropanation of an α,β-unsaturated piperidone, which itself can be prepared via ring-closing metathesis nih.govfishersci.ca.
Two-Directional Synthesis: Methods involving diastereoselective dihydroxylation have been exploited in the two-directional synthesis of aza-C-linked disaccharide derivatives thegoodscentscompany.com. This approach allows for the preparation of analogues with unnatural or unusual configurations, as the heterocyclic rings are not directly derived from sugars thegoodscentscompany.com.
Novel Hybrid Iminosugars (e.g., Nojiristegines)
Novel hybrid iminosugars are compounds that combine structural features from different classes of iminosugars or other natural products. Nojiristegines are a notable example of such hybrid iminosugars, being structural hybrids between nor-tropane alkaloid calystegine (PubChem CID: 44343890) and Nojirimycins. Despite the presence of a hemiaminal functionality, these synthesized Nojiristegines have been found to be stable molecules. The synthesis strategy for Nojiristegines, including Nojiristegine and manno-Nojiristegine, was inspired by previously reported syntheses of noeurostegine and calystegine A3. These compounds are typically synthesized from methyl α-D-glucopyranoside (PubChem CID: 64947) and methyl α-D-mannopyranoside (PubChem CID: 101798), respectively. For instance, manno-Nojiristegine can be synthesized in a multi-step process (e.g., 21 steps from unprotected methyl manno-pyranoside), yielding a stable compound.
Synthetic Optimization and Scalability in Research
Synthetic optimization and scalability are critical aspects of this compound and analogue research to enable broader study and potential development. Efforts have been made to optimize the preparation of key intermediates. For example, the synthesis of bicyclic carbamate-type sp2-iminosugars, which serve as starting materials for this compound α-C-glycoside derivatives, has been optimized for gram-scale production nih.govfishersci.cafishersci.ca. This optimization involved improving critical double-inversion sequences by using triflate as a leaving group and trifluoroacetate (B77799) and azide as nucleophiles nih.gov.
Iv. Molecular Mechanisms of Action: Enzyme Inhibition by Nojirimycin
Glycosidase Inhibition by Nojirimycin and its Derivatives
The inhibitory profile of this compound extends across a range of glycosidases, with varying degrees of potency and selectivity. As a glucose analog with a nitrogen atom replacing the endocyclic oxygen, its structure is well-suited to interact with enzymes that process glucose-containing substrates. tandfonline.com
This compound and its derivatives are particularly potent inhibitors of α-glucosidases, enzymes crucial for the digestion of carbohydrates. rsc.org 1-Deoxythis compound (B1663644) (DNJ) has been shown to be a strong competitive inhibitor of α-glucosidase. spkx.net.cnnih.gov This type of inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding. spkx.net.cn Kinetic studies have revealed that the interaction between DNJ and α-glucosidase is mainly driven by electrostatic attraction, leading to the formation of a ground-state complex and subsequent fluorescence quenching of the enzyme. spkx.net.cn This interaction induces a conformational change in the α-glucosidase, rearranging its secondary structure and closing the enzyme's active pocket. spkx.net.cn
The inhibitory potency can be quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For instance, DNJ extracted from mulberry leaves showed an IC50 value of 0.297 µg/mL against α-glucosidase. spkx.net.cn Modifications to the DNJ structure can significantly alter its inhibitory activity. For example, a novel derivative synthesized from 1-deoxythis compound and chrysin exhibited an IC50 value of 0.51 μM, which was 16-fold more potent than the parent 1-deoxythis compound (IC50 of 8.15 μM). nih.gov This particular derivative was found to inhibit α-glucosidase in a reversible and mixed-competition manner. nih.gov Furthermore, a series of N-alkyl-1-deoxythis compound derivatives showed competitive inhibition against α-glucosidase, with the most active compound having a Ki of 10 µM, making it approximately 27-fold more active than the standard drug acarbose (B1664774). nih.gov
| Compound | Enzyme Source | Inhibition Type | IC50 Value | Ki Value | Reference |
|---|---|---|---|---|---|
| 1-Deoxythis compound (DNJ) | Not Specified | Competitive | 0.297 µg/mL | Not Reported | spkx.net.cn |
| 1-Deoxythis compound (DNJ) | Not Specified | Not Reported | 8.15 ± 0.12 μM | Not Reported | nih.gov |
| DNJ-Chrysin Derivative 6 | Not Specified | Mixed-Competitive | 0.51 ± 0.02 μM | Not Reported | nih.gov |
| N-alkyl-DNJ Derivative 43 | Not Specified | Competitive | 30.0 ± 0.6 µM | 10 µM | nih.gov |
| 1-Deoxythis compound (DNJ) | Human Small Intestinal Glucoamylase-Maltase | Competitive | Not Reported | 0.8 µM (for maltose) | nih.gov |
| 1-Deoxythis compound (DNJ) | Human Small Intestinal Glucoamylase-Maltase | Competitive | Not Reported | 0.3 µM (for maltooligosaccharides) | nih.gov |
In addition to their potent effects on α-glucosidases, this compound and its analogues also exhibit inhibitory activity against β-glucosidases. This compound itself has been identified as a powerful inhibitor of β-glucosidases. tandfonline.com A study on this compound B, an aminosugar isolated from Streptomyces lavendulae, demonstrated strong inhibitory action against apricot β-glucosidase. nih.gov The N-butyl derivative of a this compound C-glycoside was found to be a weak inhibitor of bovine β-glucosidase with a Ki of 117 ± 12 μM. nih.gov This indicates that the nature of the substitution on the this compound core can modulate its selectivity between α- and β-glucosidases.
Within the endoplasmic reticulum (ER), glucosidases I and II play a critical role in the quality control of newly synthesized glycoproteins by trimming glucose residues from N-linked glycans. nih.govnih.gov this compound derivatives are potent inhibitors of these enzymes. nih.govembopress.org Specifically, 1-deoxythis compound (dNM or DNJ) inhibits this trimming process, likely through direct interaction with glucosidase I and/or II. nih.govembopress.org
The inhibition of ER glucosidases I and II prevents the removal of glucose residues from the Glc3Man9GlcNAc2 oligosaccharide precursor transferred to nascent polypeptides. nih.gov This blockage stalls glycoproteins in an untrimmed or partially trimmed state, which precludes their entry into or exit from the calnexin-calreticulin chaperone cycle, a crucial step for proper protein folding. nih.govnih.gov Studies have shown that N-alkylated DNJ analogues, such as N-butyl- and N-nonyl-DNJ, effectively inhibit ER glucosidases I and II in cell cultures. nih.govdntb.gov.ua This inhibition leads to the accumulation of glucosylated free oligosaccharides, providing evidence of disrupted glycoprotein (B1211001) processing. nih.govdntb.gov.ua The selectivity of these inhibitors can be modulated; for instance, a tocopherol conjugate of DNJ was developed that selectively inhibits ER α-glucosidase II. acs.org
The inhibitory spectrum of this compound derivatives extends to several other specific glycosidases and glycosyltransferases.
Maltase and Sucrase: These enzymes, located in the small intestine, are responsible for the final steps of carbohydrate digestion. The human enzyme complex maltase-glucoamylase, also known as sucrase-isomaltase, is a key target. scbt.com Deoxythis compound is a potent competitive inhibitor of human small intestinal glucoamylase-maltase. nih.gov It has also been reported to inhibit maltase with an IC50 of 1.5 ± 0.1 × 10⁻³ mol L⁻¹ in a mixed-type manner. rsc.org
Trehalase: This enzyme hydrolyzes trehalose, a disaccharide found in insects and fungi. This compound derivatives have been synthesized and evaluated as inhibitors of both porcine and insect trehalases. nih.gov Certain derivatives showed selectivity towards the insect glycosidase, suggesting potential for developing specific inhibitors. nih.gov
Ceramide Glucosyltransferase (Glucosylceramide Synthase): This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. researchgate.net N-alkylated derivatives of deoxythis compound, such as N-butyl-deoxythis compound (NB-DNJ), are known inhibitors of this enzyme. nih.govnih.gov Hydrophobic DNJ derivatives have been specifically designed to be powerful inhibitors of the non-lysosomal glucosylceramidase at nanomolar concentrations. semanticscholar.orgamsterdamumc.nl
| Enzyme Target | Inhibitor | Effect | Reference |
|---|---|---|---|
| Maltase-Glucoamylase | Deoxythis compound (DNJ) | Potent competitive inhibition | nih.govscbt.com |
| Sucrase-Isomaltase | Deoxythis compound (DNJ) | Inhibition | scbt.com |
| Trehalase (Insect) | This compound Derivatives | Inhibition, with some derivatives showing selectivity over porcine trehalase | nih.gov |
| Ceramide Glucosyltransferase | N-butyl-deoxythis compound (NB-DNJ) | Inhibition | nih.govnih.gov |
| Non-lysosomal Glucosylceramidase | Hydrophobic DNJ Derivatives | Potent inhibition at nanomolar concentrations | semanticscholar.orgamsterdamumc.nl |
Impact on Glycoprotein Processing and Folding
The inhibition of ER glucosidases by this compound and its derivatives has a profound impact on the maturation of N-linked glycoproteins. nih.govembopress.org This interference occurs early in the biosynthetic process, disrupting the normal sequence of oligosaccharide trimming. nih.govembopress.org In the presence of these inhibitors, glucosylated high-mannose-type oligosaccharides accumulate on newly synthesized proteins. researchgate.net This prevents the conversion of high-mannose structures to complex-type oligosaccharides. The failure to remove glucose residues prevents the proper interaction of glycoproteins with ER chaperones like calnexin and calreticulin, which are essential for correct folding. nih.gov Consequently, this can lead to protein misfolding and retention within the ER. nih.gov
The N-linked glycosylation pathway is a highly regulated process that begins in the ER. A key initial step is the en bloc transfer of a pre-assembled oligosaccharide precursor, Glc3Man9GlcNAc2, from a dolichol phosphate (B84403) carrier to asparagine residues on nascent polypeptide chains. nih.gov Immediately following this transfer, the three terminal glucose residues are sequentially removed by ER glucosidase I and glucosidase II. nih.gov
This compound derivatives, particularly 1-deoxythis compound, directly interfere with this crucial trimming step. nih.govembopress.org By inhibiting glucosidases I and II, they prevent the removal of the glucose units. nih.gov This inhibition stalls the processing of the N-linked glycan, leaving it in a glucosylated state. researchgate.net The presence of these terminal glucose residues prevents the glycoprotein from proceeding along the normal maturation pathway and blocks its entry into the calnexin/calreticulin cycle, a major quality control checkpoint that facilitates proper folding. nih.govnih.gov This disruption of N-linked glycan processing is a primary mechanism by which this compound affects the biology of the cell. nih.govembopress.org
Effects on Glycoprotein Maturation, Transport, and Secretion
This compound and its derivatives, as potent inhibitors of α-glucosidases I and II, play a critical role in the early stages of the N-linked glycosylation pathway. This pathway is essential for the proper folding, maturation, and transport of a vast number of cellular and secreted glycoproteins. The initial trimming of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor, which is transferred en bloc to nascent polypeptide chains in the endoplasmic reticulum (ER), is a crucial step for subsequent glycoprotein processing and quality control.
Inhibition of these glucosidases by this compound leads to significant alterations in glycoprotein maturation. For instance, treatment of immunoglobulin-producing cells with this compound results in the attachment of substantially shortened oligosaccharide side chains to the proteins. nih.gov In contrast, its derivative, 1-deoxythis compound (DNJ), inhibits the trimming process itself, leading to the accumulation of glycoproteins with unprocessed, glucose-bearing oligosaccharides. nih.gov This disruption of the normal processing cascade has profound consequences for the subsequent transport and secretion of specific glycoproteins. A notable example is the selective blockage of the secretion of immunoglobulin D (IgD), while the secretion of immunoglobulin M (IgM) remains unaffected in cells treated with DNJ. nih.gov This differential effect underscores the specific requirement of proper glycan trimming for the efficient trafficking of certain glycoproteins through the secretory pathway.
The effects of this compound and its analogues on glycoprotein processing are distinct from those of other glycosylation inhibitors, such as tunicamycin (B1663573), which completely blocks the synthesis of the oligosaccharide precursor, and swainsonine (B1682842), which inhibits a later-stage mannosidase. nih.gov The targeted inhibition of glucosidases by this compound provides a specific tool to investigate the role of early glucose trimming events in glycoprotein maturation and function.
| Compound | Target Enzyme(s) | Effect on N-linked Glycosylation | Impact on Glycoprotein Secretion |
| This compound | α-glucosidases I & II | Transfer of shortened oligosaccharide chains | Not specified in the provided context |
| 1-deoxythis compound (DNJ) | α-glucosidases I & II | Inhibition of glucose residue trimming | Blocks secretion of IgD, but not IgM nih.gov |
Glycoprotein Quality Control Mechanisms Modulation
The endoplasmic reticulum possesses a sophisticated quality control (QC) system to ensure that only correctly folded and assembled glycoproteins are transported to their final destinations. A key component of this system is the calnexin/calreticulin cycle, which involves the lectin-like chaperones calnexin (CNX) and calreticulin (CRT). nih.govresearchgate.net These chaperones recognize and bind to monoglucosylated N-linked glycans on newly synthesized glycoproteins, retaining them in the ER to facilitate proper folding. nih.govresearchgate.net The removal of the final glucose residue by α-glucosidase II releases the glycoprotein from this cycle. If the glycoprotein is not yet correctly folded, it is re-glucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT), allowing it to re-enter the CNX/CRT cycle. researchgate.net
This compound and its derivatives, by inhibiting α-glucosidases I and II, directly modulate this crucial QC mechanism. By preventing the trimming of glucose residues, these compounds can disrupt the normal entry and exit of glycoproteins from the CNX/CRT cycle. This interference can lead to the accumulation of misfolded or improperly processed glycoproteins in the ER. Glycoproteins that fail to achieve their native conformation after multiple rounds in the CNX/CRT cycle are eventually targeted for ER-associated degradation (ERAD). researchgate.net
The inhibition of glucosidases by this compound derivatives can accelerate the degradation of certain glycoproteins. For example, in the presence of 1-deoxythis compound, the heavy chains of HLA-A, B, and C antigens are degraded at an increased rate. nih.gov This suggests that the persistence of glucose residues on the N-glycans of these proteins, due to glucosidase inhibition, can be interpreted by the cell as a sign of terminal misfolding, thereby targeting them for premature degradation through the ERAD pathway. This highlights the critical role of glucose trimming as a checkpoint in the glycoprotein quality control system.
Pharmacological Chaperone Activity
Beyond their role as enzyme inhibitors that disrupt glycoprotein processing, this compound and its derivatives can also function as pharmacological chaperones (PCs). This therapeutic strategy applies to diseases caused by mutations that lead to protein misfolding and subsequent degradation, even if the mutant protein would be catalytically active if properly folded. As PCs, these small molecules bind to the misfolded enzyme, stabilizing its conformation and allowing it to pass through the ER quality control system and be transported to its correct cellular location, such as the lysosome.
Restoration of Mutant Glycosidase Folding and Trafficking
The efficacy of this compound derivatives as pharmacological chaperones has been particularly evident in the context of lysosomal storage disorders (LSDs), which are often caused by mutations in lysosomal enzymes. For instance, in Pompe disease, which results from a deficiency of the enzyme acid α-glucosidase (GAA), 1-deoxythis compound (DNJ) has been shown to act as a PC for several mutant forms of GAA. Studies have demonstrated that DNJ can significantly increase the cellular levels and enzymatic activity of these mutant proteins in patient-derived fibroblasts. nih.gov Furthermore, DNJ facilitates the processing of these mutant GAA proteins into their mature lysosomal forms, indicating successful trafficking through the secretory pathway. nih.gov Immunofluorescence microscopy has confirmed the increased co-localization of the mutant GAA with lysosomal markers, providing direct evidence of restored trafficking. nih.gov
Similarly, in Gaucher disease, which is caused by mutations in the β-glucosidase (GBA) enzyme, derivatives of this compound have shown promise as PCs. Bicyclic this compound analogues have been found to be potent competitive inhibitors of human β-glucocerebrosidase and have demonstrated a strong potential to stabilize the enzyme against thermal denaturation, a key characteristic of an effective pharmacological chaperone. rsc.org These compounds have been shown to enhance the activity of mutant GBA in fibroblasts from Gaucher disease patients. dntb.gov.ua
| Disease | Mutant Enzyme | Chaperone Compound | Observed Effects |
| Pompe Disease | Acid α-glucosidase (GAA) | 1-deoxythis compound (DNJ) | Increased enzyme activity and protein levels; increased processing to mature lysosomal forms; confirmed lysosomal trafficking. nih.gov |
| Gaucher Disease | β-glucosidase (GBA) | Bicyclic this compound analogues | Potent inhibition of GBA; stabilization against thermal denaturation; enhancement of mutant enzyme activity in patient fibroblasts. rsc.orgdntb.gov.ua |
Molecular Basis of Chaperone-Enzyme Interactions
The molecular mechanism underlying the pharmacological chaperone activity of this compound and its derivatives is rooted in their ability to bind to the active site of the target glycosidase. These iminosugars are structural mimics of the natural carbohydrate substrates of these enzymes. This structural similarity allows them to fit into the catalytic site and form specific interactions with the amino acid residues therein.
Crystal structure analyses of glycosidases in complex with this compound analogues have provided a detailed atomic view of these interactions. The sugar-mimicking core of the chaperone molecule typically forms a network of hydrogen bonds with the active site residues of the enzyme. nih.gov This binding stabilizes the enzyme in a conformation that is more resistant to misfolding and subsequent degradation by the ER quality control machinery.
In the case of human β-galactosidase, a lysosomal enzyme deficient in GM1 gangliosidosis, the binding of this compound-related compounds to the active site has been shown to be crucial for their chaperone effect. nih.gov The affinity and selectivity of these chaperones are influenced by the specific structure of the iminosugar core and the nature of any substituents. For instance, the addition of lipophilic substituents to bicyclic this compound analogues enhances their inhibitory potency and selectivity for β-glucosidases, which is relevant for their chaperone activity in Gaucher disease. rsc.org This stabilization of the native conformation allows the mutant enzyme to be recognized as properly folded, facilitating its transit from the ER to the lysosome, where it can perform its catalytic function.
V. Structure Activity Relationship Sar Studies of Nojirimycin Analogues
Elucidation of Structural Determinants for Glycosidase Inhibition
The inhibitory power of a nojirimycin analogue is not determined by a single feature but by a combination of its three-dimensional shape, the arrangement of its hydroxyl groups, and the nature of substituents attached to its core structure.
The specific arrangement of hydroxyl groups around the piperidine (B6355638) ring of this compound is a primary determinant of its inhibitory activity and selectivity. This stereochemistry mimics the natural carbohydrate substrate, allowing it to fit into the enzyme's active site. nih.gov The chirality of the iminosugar plays a significant role in its pharmacological properties and enzyme selectivity. mdpi.com For instance, the gluco-configuration of this compound is critical for its recognition by β-glucosidases. nih.gov
Modifications to the heterocyclic ring system itself can dramatically alter the inhibitory profile. For example, transforming the monocyclic piperidine ring of a 1-deoxythis compound (B1663644) (DNJ) derivative into a bicyclic piperidine-iminothiazolidine system has been shown to significantly improve selectivity among isoenzymes. csic.es Similarly, creating bicyclic nortropane structures, which are hybrids of natural products like calystegines and noeuromycins, has yielded potent and selective β-glucosidase inhibitors. au.dk These modifications lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for the target enzyme. researchgate.net The introduction of a lactam group (a cyclic amide) into the ring, while making the nitrogen less basic, can produce more hydrolytically stable inhibitors compared to their iminosugar counterparts. griffith.edu.au
Attaching different chemical groups, particularly to the ring nitrogen, is a widely used strategy to modulate the activity of this compound analogues. mdpi.com N-alkylation, the addition of an alkyl chain to the nitrogen atom, is a crucial modification for enhancing inhibitory activity. nih.gov Studies have consistently shown that inhibitory potency often increases with the length of the N-alkyl chain. nih.gov For example, N-n-nonyl-deoxythis compound (NN-DNJ) is significantly more potent as an antiviral agent than the non-alkylated DNJ. nih.gov
The structure of the alkyl chain itself is also important. Research into side-chain branching and cyclization has revealed that these modifications can influence both antiviral activity and toxicity. nih.gov For instance, N-butyl-cyclohexyl DNJ and N-methoxy-nonyl-DNJ were identified as having a good selectivity index against Bovine Viral Diarrhoea Virus (BVDV) and Hepatitis B Virus (HBV). nih.gov However, the effect of N-alkylation can be enzyme-specific. While N-butyl and N-nonyl substitution on some scaffolds enhances activity, the same substitutions on noeurostegine resulted in a loss of inhibitory activity against human GCase, suggesting that a free amino group is essential for interaction with that particular enzyme. au.dk
The position of other substituents also has a profound impact. Studies on phenyltriazole-deoxythis compound hybrids found that the length of a linker chain and the nature of substituents on the phenyl group significantly affect inhibitory potency. mdpi.com
Table 1: Effect of N-Alkylation on Inhibitory Activity of Deoxythis compound (DNJ) Analogues
| Compound | N-Substituent | Target Enzyme/Virus | Observed Effect on Potency | Citation |
|---|---|---|---|---|
| N-n-nonyl-DNJ (NN-DNJ) | n-Nonyl | HBV & BVDV | >20-fold more potent than DNJ | nih.gov |
| N-butyl-cyclohexyl DNJ | Butyl-cyclohexyl | HBV & BVDV | High selectivity index | nih.gov |
| N-methoxy-nonyl-DNJ | Methoxy-nonyl | HBV & BVDV | High selectivity index, potent | nih.gov |
| N-butyl-Noeurostegine | n-Butyl | Human GCase | Loss of inhibitory activity | au.dk |
| N-nonyl-Noeurostegine | n-Nonyl | Human GCase | Loss of inhibitory activity | au.dk |
| NB-DNJ | n-Butyl | GBA2 | Potent inhibition | nih.gov |
The effectiveness of a this compound analogue as an inhibitor is governed by its stereochemical complementarity to the enzyme's active site. The three-dimensional arrangement of atoms must fit precisely into the binding pocket. Inhibitors with the right configurational and conformational flexibility can adapt to the specific stereochemical and electronic demands of different glycosidases. researchgate.net
Anomeric selectivity refers to an inhibitor's preference for either α- or β-glycosidases. This is often influenced by the configuration at the anomeric carbon (C-1) and modifications to the heterocycle. For example, the transformation of certain this compound α-C-glycosides into bicyclic iminothiazolidines was found to shift their selectivity from α-glucosidases to β-glucosidases. acs.orgnih.gov In some cases, the presence or absence of a hydroxyl group at the anomeric position does not strictly limit the inhibitor to one class of glucosidase. researchgate.net However, subtle changes can lead to remarkable selectivity. For instance, a cyclic guanidine-nojirimycin hybrid was found to be a highly selective inhibitor of β-glucosidases, despite its structural features initially suggesting otherwise. researchgate.net
Rational Design of Enhanced this compound-Based Inhibitors
Building on SAR data, researchers employ rational design strategies to create new this compound analogues with improved properties. This involves using computational tools and a deep understanding of enzyme-inhibitor interactions to guide the synthesis of more potent and selective molecules.
Structure-based drug design (SBDD) is a powerful approach that uses the three-dimensional structure of a target protein to design inhibitors. gardp.org This process often begins with molecular docking, a computational technique that predicts the preferred orientation and conformation of a potential inhibitor when bound to the enzyme's active site. gardp.org Computational methods, including molecular dynamics simulations, allow for the modeling of the dynamic behavior of the enzyme-inhibitor complex, providing deeper insight than a static picture alone. gardp.orgupc.edu
These computational tools are invaluable for understanding the SAR data at a molecular level. For example, molecular docking studies of phenyltriazole-deoxythis compound hybrids revealed that their binding mode to α-glucosidase was distinctly different from that of the parent compound, DNJ, helping to explain their enhanced activity. mdpi.com By analyzing these interactions, researchers can prioritize which new analogues to synthesize, making the drug discovery process faster and more efficient. researchgate.net Computational solvent mapping is another technique used to identify "hot spots" within a protein's binding site that are favorable for ligand binding. nih.gov
The ultimate goal of rational design is to optimize the inhibitory profile of this compound analogues. This involves fine-tuning the structure to maximize potency against the target enzyme while minimizing effects on other enzymes, thereby reducing potential side effects.
A key strategy is the introduction of substituents that can form additional favorable interactions within the enzyme's active site. For instance, conjugating this compound to tocopherol (Vitamin E) was used to create an inhibitor that selectively targets the liver, a tissue of interest for antiviral therapy. acs.org This conjugate, ToP-DNJ, showed remarkable selectivity for ER α-glucosidase II over other glucosidases. acs.org
Another successful approach involves modifying the core scaffold. The development of aminocyclopentitol inhibitors, which are structurally related to this compound, led to compounds that are highly potent and selective inhibitors of GBA1 and GBA2 over other enzymes like ceramide glucosyltransferase (CGT). nih.govresearchgate.net One such N-butyl aminocyclopentitol analogue was found to be 100-fold more selective for inhibiting GBA1 over GBA2. nih.govresearchgate.net These examples demonstrate that combining SAR knowledge with rational, structure-based design principles can lead to the successful development of highly optimized, next-generation iminosugar inhibitors. nih.gov
Table 2: Examples of Rationally Designed this compound Analogues with Optimized Properties
| Compound/Analogue Class | Structural Modification | Target Enzyme | Optimized Property | Citation |
|---|---|---|---|---|
| Phenyltriazole-DNJ hybrids | Addition of phenyltriazole moiety via linker | α-Glucosidase | Increased inhibitory potency over DNJ | mdpi.com |
| ToP-DNJ | Conjugation to Tocopherol | ER α-Glucosidase II | High selectivity for target enzyme and tissue | acs.org |
| Aminocyclopentitols (e.g., 35a) | Scaffold change from piperidine to aminocyclopentitol | GBA1 / GBA2 | High potency and 100-fold selectivity for GBA1 over GBA2 | nih.govresearchgate.net |
| Bicyclic iminothiazolidines | Heterocycle modification from monocyclic thiourea (B124793) | β-Glucosidases | Shifted anomeric selectivity from α- to β-glucosidases | acs.orgnih.gov |
Vi. Advanced Biomedical and Therapeutic Research Applications of Nojirimycin
Research into Carbohydrate Metabolism Disorders
The inhibitory action of Nojirimycin on glycosidases makes it a valuable tool for investigating and potentially treating disorders related to carbohydrate metabolism ontosight.ai. These disorders often stem from dysregulation in the synthesis or breakdown of complex carbohydrates, where glycosidases play a central role.
Type 2 Diabetes Mellitus Research
This compound and its derivatives, such as 1-deoxythis compound (B1663644) (DNJ), function as alpha-glucosidase inhibitors nih.govglobalrph.commdpi.comfrontiersin.org. Alpha-glucosidases are enzymes located in the brush border of the small intestine that hydrolyze oligosaccharides and disaccharides into monosaccharides like glucose, which are then absorbed into the bloodstream globalrph.commdpi.com. By competitively inhibiting these enzymes, this compound derivatives delay the digestion and absorption of carbohydrates, thereby mitigating the postprandial rise in blood glucose levels nih.govglobalrph.commdpi.com.
Research has demonstrated that this mechanism can lead to a reduction in postprandial hyperglycemia, as well as a decrease in meal-stimulated serum insulin (B600854) and C-peptide levels nih.gov. For instance, miglitol, a derivative of deoxythis compound, is a commercialized alpha-glucosidase inhibitor used for glycemic control in the management of type 2 diabetes mellitus globalrph.commdpi.comnih.gov.
Glycogen (B147801) Breakdown Pathway Investigations
This compound and its N-alkylated derivatives, such as N-butyldeoxythis compound (NB-DNJ) and N-nonyldeoxythis compound (NN-DNJ), have been investigated for their ability to inhibit enzymes involved in glycogen catabolism, including acid alpha-glucosidase and alpha-1,6-glucosidase nih.govresearchgate.net. In vitro studies have shown that both NB-DNJ and NN-DNJ are potent inhibitors of these enzymes nih.govresearchgate.net.
Furthermore, this compound tetrazole, a putative transition state analogue, has been identified as a competitive inhibitor of glycogen phosphorylase acs.orgacs.orgnih.govresearchgate.netresearchgate.net. Kinetic studies with glycogen phosphorylase revealed that this compound tetrazole's affinity for the enzyme is substantially improved in the presence of phosphate (B84403) acs.orgacs.orgnih.govresearchgate.net. X-ray crystallographic binding studies have confirmed that this compound tetrazole binds at the catalytic site of glycogen phosphorylase and promotes phosphate binding through direct interactions acs.orgacs.orgnih.gov.
Table 1: Glycogen Phosphorylase Inhibition by this compound Tetrazole
| Compound | Enzyme Complex | Ki Value (µM) | Inhibition Type (vs. Glucose 1-phosphate) | Inhibition Type (vs. Phosphate) |
| This compound Tetrazole | Phosphorylase-AMP-glycogen | 700 acs.orgacs.orgnih.gov | Competitive acs.orgacs.orgnih.gov | Uncompetitive acs.orgacs.orgnih.gov |
| This compound Tetrazole | Phosphorylase-AMP-glycogen-phosphate | 53 acs.orgacs.orgnih.gov | Competitive acs.orgacs.orgnih.gov | Uncompetitive acs.orgacs.orgnih.gov |
In vivo investigations in fasting mice demonstrated that both NB-DNJ and NN-DNJ inhibited liver glycogen breakdown, with the inhibition occurring in both the cytosol and lysosomes nih.govresearchgate.net. While NB-DNJ induced glycogen breakdown inhibition only at high doses and transiently, NN-DNJ caused glycogen accumulation at lower doses and showed more pronounced, sustained inhibition nih.govresearchgate.net. Increased glycogen levels were also observed in skeletal muscle in mice treated with NB-DNJ and NN-DNJ nih.govresearchgate.net.
Lysosomal Storage Disorders (LSDs) Research
This compound's capacity to inhibit glycosidases and interfere with glycolipid processing has made it a subject of extensive research for its potential in treating Lysosomal Storage Disorders (LSDs) ontosight.aicsic.es. LSDs are a group of inherited metabolic disorders characterized by the accumulation of undegraded substrates within lysosomes due to deficiencies in specific lysosomal enzymes csic.es.
Substrate Deprivation Therapy Research Approaches
One therapeutic approach for LSDs is substrate reduction therapy (SRT), which aims to decrease the production of the accumulating substrate csic.estandfonline.com. Iminosugar glycosidase inhibitors, such as N-(n-butyl)-1-deoxythis compound (miglustat), a derivative of this compound, are utilized in SRT nih.govcsic.estandfonline.com. Miglustat achieves its therapeutic effect by inhibiting glucosylceramide synthase, an enzyme that catalyzes the initial step in the biosynthesis of glycosphingolipids nih.govnih.govresearchgate.net. By reducing the synthesis of these substrates, SRT aims to prevent their harmful accumulation in lysosomes tandfonline.com.
Pharmacological Chaperone Strategies for Specific LSDs (e.g., Gaucher Disease)
Pharmacological chaperone therapy (PCT) represents another promising strategy for LSDs, particularly for those caused by misfolded enzymes csic.estandfonline.comfrontiersin.org. This approach involves using small molecule inhibitors, like iminosugars, at sub-inhibitory concentrations to bind to and stabilize mutant forms of lysosomal enzymes, promoting their correct folding and enhancing their trafficking to the lysosome csic.estandfonline.comfrontiersin.orgashpublications.org.
For Gaucher disease, which is caused by mutations in the gene encoding acid β-glucosidase (glucocerebrosidase, GCase), iminosugars, including this compound derivatives, have been investigated as pharmacological chaperones nih.govcsic.estandfonline.comfrontiersin.orgashpublications.orgresearchgate.netnih.govresearchgate.netrsc.org. These chaperones can increase the steady-state lysosomal levels of active enzyme by rescuing partially active but misfolded GCase tandfonline.comashpublications.org.
Research on bicyclic derivatives of L-idothis compound has shown promising results as pharmacological chaperones for GCase ashpublications.orgnih.govresearchgate.net. These derivatives demonstrated an increase in β-glucocerebrosidase activity in both L444P and N370S mutant cells, which are common mutations associated with Gaucher disease ashpublications.orgresearchgate.net. For the L444P mutant, activity increased by 1.96 to 4.98-fold, and for the N370S mutation, activity increased by 2.01 to 3.06-fold ashpublications.orgresearchgate.net. A key advantage of these bicyclic derivatives is their potential to act as chaperones for mutations located outside the active site, including those associated with neurological involvement, which are often unresponsive to enzyme replacement therapy tandfonline.comashpublications.orgnih.govresearchgate.net. While some iminosugars can exhibit broad-spectrum inhibition, the development of more specific chaperones with high binding specificity towards GCase is an ongoing area of research to minimize undesirable side effects frontiersin.orgashpublications.orgresearchgate.netresearchgate.net.
Anticancer Research Perspectives
Beyond its antiviral properties, this compound has also shown promise in anticancer research, primarily due to its ability to inhibit glycosidases, which play crucial roles in cancer cell proliferation, metastasis, and angiogenesis researchgate.netontosight.ai. Altered glycosylation patterns are a hallmark of many cancers, influencing cell-cell recognition, adhesion, and signaling pathways critical for tumor progression.
This compound and its derivatives can modulate these glycosylation processes, potentially leading to anti-tumor effects. For instance, α-glucosidase inhibition, a primary action of this compound, may retard cancer growth researchgate.net. Research suggests that this compound's interference with glycoprotein (B1211001) synthesis and processing can impact cancer cell biology ontosight.ai. While detailed mechanisms are still under investigation, the modulation of N-glycan processing on cell surface glycoproteins and glycolipids could affect tumor cell signaling, immune evasion, and metastatic potential.
Antibacterial and Antifungal Research
This compound and its derivatives have also been investigated for their antibacterial and antifungal activities researchgate.net. Their efficacy in this domain is also linked to their ability to interfere with carbohydrate metabolism and cell wall synthesis in various microorganisms.
Mechanism of Antibacterial Action
The mechanism of antibacterial action of this compound primarily involves the inhibition of enzymes crucial for bacterial cell wall biosynthesis. Specifically, this compound can act as an inhibitor of peptidoglycan synthesis, a vital component of bacterial cell walls, particularly in Gram-positive bacteria. By mimicking D-glucose, this compound can interfere with glycosyltransferases or other enzymes involved in the assembly of the peptidoglycan layer, leading to structural defects in the cell wall and ultimately bacterial lysis or inhibition of growth. This disruption of cell wall integrity is a well-established target for many conventional antibiotics.
Table 2: Research Areas and Potential Therapeutic Applications of this compound
| Research Area | Key Biological Activity | Examples of Research Findings / Potential |
| Antiviral | α-Glucosidase inhibition | Inhibition of HIV, HBV, HCV, Influenza replication; broad-spectrum host-targeted strategy. |
| Anticancer | Glycosidase modulation | Retardation of cancer growth, interference with tumor cell proliferation and metastasis. |
| Antibacterial | Inhibition of cell wall synthesis enzymes | Disruption of peptidoglycan synthesis, leading to bacterial growth inhibition. |
| Antifungal | Interference with carbohydrate metabolism | Potential to inhibit fungal growth by targeting essential enzymes. |
Vii. Methodological Advancements in Nojirimycin Research
In Vitro and In Vivo Research Models
Cell Culture Systems for Glycosylation and Protein Folding Studies Cell culture systems serve as fundamental tools for investigating the effects of Nojirimycin on cellular processes, particularly glycosylation and protein folding. This compound (NM) and its derivative 1-deoxythis compound (B1663644) (dNM) are known to interfere with N-linked glycosylationnih.govnih.gov. Studies using cell lines, such as Daudi cells, have shown that dNM inhibits the trimming of oligosaccharides, likely through interactions with glucosidase I and/or IInih.govnih.gov. Treatment with NM can lead to the transfer of significantly shortened oligosaccharide side chainsnih.govnih.gov.
The impact of iminosugars like this compound on N-linked glycosylation is distinct from other inhibitors such as tunicamycin (B1663573) or the mannosidase inhibitor swainsonine (B1682842) (SW) nih.gov. While SW affects the final stages of glycan maturation, dNM's effects are observed earlier in the biosynthetic process nih.gov. For instance, dNM treatment of Daudi cells resulted in accelerated degradation of HLA-A, B, C heavy chains, although no effects were seen on HLA-DR antigens nih.govnih.gov. These inhibitors, including this compound and dNM, allow for the modification of glycan structure, proving valuable for studying the biological role of glycoprotein (B1211001) oligosaccharides and their modifications nih.govnih.gov.
In the context of protein folding, this compound and its derivatives act as pharmacological chaperones. These small molecules can stabilize misfolding-prone proteins, thereby restoring protein homeostasis nih.govnih.gov. The mechanism involves biasing the kinetic partitioning between proper folding and alternative fates like aggregation or degradation nih.gov. Cell culture experiments have validated computational predictions regarding the inhibition of protein aggregation and degradation by ligands such as 1-deoxythis compound derivatives nih.gov. Furthermore, this compound has been shown to modulate antibody N-glycosylation in Chinese Hamster Ovary (CHO) cells. For example, this compound, a β-glucosidase inhibitor, has been observed to increase the abundance of both high-mannose (HM) and sialylated glycoforms, with sialylation increasing by 20% frontiersin.orgnih.gov. Other inhibitors like deoxymanthis compound and kifunensine (B1673639) have also been used in CHO cell cultures to increase high-mannose N-linked glycosylation, which is a critical quality attribute for therapeutic monoclonal antibodies 908devices.comresearchgate.netsci-hub.se.
Animal Models for Disease Pathogenesis and Therapeutic Efficacy Evaluation Animal models are indispensable for assessing the pathogenesis of diseases influenced by this compound and evaluating the therapeutic efficacy of this compound and its derivatives in vivo. 1-deoxythis compound (DNJ), a prominent iminosugar found in mulberry, has been extensively studied in animal models, particularly rats, to understand its absorption, distribution, metabolism, and excretion (ADME) profile and its effects on metabolic disordersnih.govcapes.gov.br.
Studies in rats have demonstrated a dose-dependent increase in plasma DNJ levels after oral administration of mulberry-derived DNJ nih.govcapes.gov.br. For example, administration of 110 mg/kg body weight of mulberry DNJ to fasted rats resulted in a peak plasma concentration of 15 µg/mL (92 nmol/mL) within 30 minutes, followed by a rapid decrease capes.gov.br. Importantly, no DNJ metabolites were detected in the plasma, suggesting that orally administered mulberry DNJ is absorbed as an intact molecule and rapidly excreted nih.govcapes.gov.br.
The pharmacokinetic profile of DNJ and its derivatives has been further investigated using various animal models. For instance, N-benzyl-1-deoxythis compound (BndNM) showed high bioavailability in mice after subcutaneous (89%) and oral (82%) dosing tandfonline.com. Its elimination from plasma was biexponential, with an initial half-life of 9.1 minutes and a terminal half-life of 62 minutes after intravenous dosing tandfonline.com. Renal excretion is a major elimination route for these compounds, with large percentages of the dose recovered in urine within hours tandfonline.comnih.gov. For N-methyl-1-deoxythis compound (MedNM), 80% of the dose was recovered unchanged in urine after 120 minutes following intravenous administration in rats, indicating active tubular secretion nih.gov. These animal studies provide crucial insights into the in vivo behavior of this compound and its analogs, supporting their potential as therapeutic agents for conditions like diabetes mellitus by suppressing postprandial hyperglycemia nih.govcapes.gov.br.
Molecular Biology and Genetic Engineering Approaches Molecular biology and genetic engineering techniques are pivotal for understanding and manipulating the biosynthesis of this compound and its derivatives, as well as for improving their production.
Gene Cloning and Enzyme Expression Systems Gene cloning and enzyme expression systems are critical for identifying and characterizing the enzymes involved in this compound biosynthesis. Research has focused on microorganisms like Bacillus and Streptomyces species, which are known producers of this compound and 1-deoxythis compound (DNJ)nih.govresearchgate.netresearchgate.netoup.com.
In Bacillus amyloliquefaciens, the putative biosynthetic pathway of DNJ involves enzymes coded by genes such as gabT1, yktC1, and gutB1 researchgate.netresearchgate.net. Overexpression of these genes has been shown to promote DNJ production researchgate.net. For example, integrating gabT1 and gutB1 into the B. amyloliquefaciens HZ-12 genome led to increased DNJ yields researchgate.net. Similarly, in mulberry (Morus notabilis), the gene MnGutB1, encoding a 2-amino-2-deoxy-D-mannitol (ADM) dehydrogenase, has been identified as crucial for DNJ biosynthesis nih.govoup.comnih.gov. This enzyme catalyzes the conversion of ADM to this compound (NJ) nih.govoup.comoup.com. Cloning and expressing MnGutB1 have provided strong evidence for its role in DNJ biosynthesis in mulberry nih.gov.
Studies on Streptomyces lavendulae, another DNJ-producing bacterium, have identified key genes related to DNJ biosynthesis using transcriptome sequencing researchgate.net. Genes such as aspC (encoding a putative transaminase for 2-amino-2-deoxy-d-mannitol-6-phosphate production) and frmA-1, frmA-2, and adhD (encoding a Zn-dependent dehydrogenase for manthis compound production) have been validated through real-time qPCR and analysis of intermediate metabolites researchgate.net. These findings are crucial for metabolic engineering efforts aimed at industrial-scale production of DNJ researchgate.net.
Gene Silencing and Overexpression Studies for Biosynthesis Elucidation Gene silencing and overexpression studies are instrumental in elucidating the precise steps and regulatory mechanisms within the this compound biosynthetic pathway. In mulberry, virus-induced gene silencing (VIGS) of MnGutB1 in leaves resulted in reduced MnGutB1 transcript levels and consequently decreased DNJ contentoup.comoup.comnih.govresearchgate.net. Conversely, overexpression of MnGutB1 in hairy roots and its light-induced upregulation led to enhanced DNJ accumulationoup.comoup.comnih.govresearchgate.net. These experiments confirmed that ADM, a hexose (B10828440) derivative, is a precursor in DNJ biosynthesis, catalyzed by MnGutB1 to form the 6-oxo compoundoup.comnih.gov.
Similar approaches have been applied in microbial systems. Overexpression of genes like glcP in Bacillus amyloliquefaciens not only promoted DNJ synthesis but also reduced the production of by-product acetoin (B143602) researchgate.net. The integration of multiple synthase genes, such as gabT1, gutB1, and glcP, further increased DNJ production in B. amyloliquefaciens strains researchgate.net. These genetic manipulations provide new insights into the biosynthetic pathway and offer strategies for regulating and improving the yield of DNJ and other secondary metabolites researchgate.net.
Bibliometric Analysis in Iminosugar Research Bibliometric analysis provides a quantitative overview of research trends, key contributors, and emerging areas within the field of iminosugar research, including this compound. A systematic bibliometric analysis of iminosugar-related literature published from 1993 to 2022, using the Scopus database, revealed a growing trend in publications, with an annual growth rate of 12.93%ikm.org.myikm.org.my.
Key findings from such analyses include:
Publication Trends: The number of published articles on iminosugars has shown a consistent increase, particularly since 2003 ikm.org.my.
Geographical Contributions: France has been identified as a leading country in iminosugar research, with a high number of published papers ikm.org.myikm.org.my.
Frequent Keywords: "Drug synthesis" is a frequently used author keyword, highlighting a significant focus on the synthetic aspects and therapeutic applications of iminosugars ikm.org.my.
Most Influential Authors: Researchers like Compain P, Kato A, and Flett GWI have been identified among the most productive authors in the field ikm.org.my.
This type of analysis helps to understand the progression of knowledge, identify research gaps, and justify future research directions in the iminosugar field ikm.org.myikm.org.my. The increasing interest in iminosugars is attributed to their substantial therapeutic applications, including their potential as glycosidase inhibitors for conditions like type II diabetes, as well as their anticancer and antiviral properties ikm.org.my.
Pharmacokinetic Research Methodologies Pharmacokinetic research methodologies are essential for understanding how this compound and its derivatives are absorbed, distributed, metabolized, and excreted in biological systems. These studies typically involve various analytical techniques and experimental designs.
Common methodologies include:
Bioanalytical Methods: Sensitive and specific analytical methods are crucial for quantifying this compound and its analogs in biological matrices such as plasma, urine, and tissues. Hydrophilic interaction chromatography coupled to mass spectrometric detection (HILIC-MS) has been developed for determining plasma DNJ levels in rats capes.gov.br. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM) mode has also been used for simultaneous determination of 1-deoxythis compound (DNJ) and N-methyl-1-deoxythis compound (N-CH3-DNJ) in rat plasma researchgate.net. Since DNJ lacks a chromophore, derivatization techniques like trimethylsilyl (B98337) (TMS) derivatization are often employed for quantification by GC-MS nih.gov.
In Vivo Studies: Animal models, particularly rats and mice, are widely used to study the pharmacokinetics of this compound compounds following different routes of administration (e.g., oral, intravenous, subcutaneous) nih.govcapes.gov.brtandfonline.comnih.govresearchgate.netnih.gov. These studies involve collecting blood, urine, and tissue samples at various time points to determine drug concentrations and calculate pharmacokinetic parameters.
Pharmacokinetic Parameter Determination: Parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), area under the curve (AUC), total body clearance, and bioavailability are calculated using computer programs (e.g., MultiFit) and deconvolution methods tandfonline.com. For instance, DNJ has been reported to have a rapid absorption and excretion profile in rats, with a proportional increase in plasma levels with increasing dose nih.govcapes.gov.br. N-methyl-DNJ showed a rapid biphasic reduction in plasma, with an initial t1/2 of 4.5 minutes and a terminal t1/2 of 32 minutes in rats nih.govnih.gov.
Excretion Studies: These studies involve collecting urine and feces to determine the routes and extent of excretion tandfonline.comnih.gov. For example, renal excretion is a major elimination route for N-benzyl-1-deoxythis compound and N-methyl-1-deoxythis compound, with significant percentages of the dose recovered in urine tandfonline.comnih.gov.
Metabolism Studies: Investigations are conducted to determine if the compounds undergo metabolism. Studies on DNJ in rats have indicated that it is absorbed as an intact form, with no detectable metabolites in the plasma nih.govcapes.gov.br. Similarly, N-benzyl-1-deoxythis compound and N-methyl-1-deoxythis compound were found to be stable in plasma and urine, with no metabolites detected tandfonline.comnih.gov.
These methodologies provide a comprehensive understanding of the disposition of this compound and its derivatives within the body, which is crucial for assessing their therapeutic potential and guiding further drug development researchgate.netnih.gov.
Viii. Future Directions and Emerging Research Trends
Development of Novel Nojirimycin Analogues with Enhanced Specificity
The development of novel this compound analogues is a key area of research, aiming to overcome the inherent lack of specificity often observed with the parent compound, 1-deoxythis compound (B1663644) (DNJ), which inhibits glycosidases in the low micromolar range but lacks selectivity. beilstein-journals.org Researchers are designing and synthesizing derivatives with improved specificity towards particular glycosidases or other biological targets. One strategy involves modifying the nitrogen atom and adjacent carbons of the this compound ring. For instance, the synthesis of this compound α-C-glycosides, including N,C-biantennary glycomimetics, has been explored to fine-tune inhibitory profiles. acs.orgcsic.es
Specific examples of analogue development include:
This compound- and pyrrolidine-based trehalase inhibitors : Derivatives bearing a benzyl (B1604629) urea (B33335) moiety and different alkyl substituents on the adjacent carbon have been synthesized. Compound 13, a this compound derivative with a short alkyl chain at C-1 and a free NH group in the ring, demonstrated approximately ten times higher activity towards insect trehalase compared to porcine trehalase, indicating enhanced specificity over lead compound 1-deoxythis compound (DNJ). beilstein-journals.org
N-benzyl-deoxythis compound derivatives (NB-DNJDs) : Nineteen NB-DNJDs were designed and synthesized as α-glucosidase inhibitors. Compound 18a (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) showed the highest activity with an IC₅₀ value of 0.207 ± 0.11 mM, which was significantly lower than that of acarbose (B1664774) (IC₅₀: 0.353 ± 0.09 mM). nih.gov
L-fuco-nojirimycin : This synthetic iminosugar mimics L-fucose and inhibits fucosidases, enzymes involved in glycoprotein (B1211001) and glycolipid metabolism. Its inhibition can impact processes related to cancer and inflammatory diseases. ontosight.ai
This compound 6-phosphate : This derivative has shown potential to inhibit alpha-glucosidases, relevant for type II diabetes and antiviral applications. ontosight.ai
This compound bisulfite : This derivative is a potent glycosidase inhibitor, disrupting carbohydrate processing. biosynth.comnih.gov
These structural modifications aim to achieve better binding affinity and selectivity by exploiting subtle differences in the active sites of various enzymes.
| Compound Type | Example Analogue | Target Enzyme/Specificity | Key Structural Modification | IC₅₀ / Activity | Citation |
| This compound-based trehalase inhibitor | Compound 13 | Insect trehalase (selective over porcine) | Short alkyl chain at C-1, free NH group | ~10x more active than DNJ | beilstein-journals.org |
| N-benzyl-deoxythis compound derivative (NB-DNJD) | Compound 18a | α-Glucosidase | N-benzyl substitution (4-hydroxy-3-methoxybenzyl) | 0.207 ± 0.11 mM (lower than acarbose) | nih.gov |
| L-fuco-nojirimycin | L-fuco-nojirimycin | Fucosidases | Mimics L-fucose structure | Potent inhibitor | ontosight.ai |
| This compound 6-phosphate | This compound 6-phosphate | Alpha-glucosidases | Phosphorylation at 6-position | Potential inhibitor | ontosight.ai |
| This compound bisulfite | This compound bisulfite | Glycosidases | Bisulfite adduct | Potent inhibitor | biosynth.comnih.gov |
Strategies for Overcoming In Vivo Selectivity Challenges
A significant challenge for this compound and its derivatives in clinical application is their often broad-spectrum glycosidase inhibition, which can lead to off-target effects in vivo. Strategies to overcome these selectivity challenges include:
Prodrug approaches : Modifying the this compound structure to create prodrugs that are activated only at the desired site of action or by specific enzymes, thereby limiting systemic exposure of the active compound.
Targeted delivery systems : Encapsulating this compound or its analogues within nanoparticles, liposomes, or other delivery vehicles that can specifically target affected tissues or cells, reducing exposure to healthy tissues. For instance, researchers have explored adjuvant formulations and delivery modifications, such as 1-deoxythis compound (DNJ)-entrapped microspheres, encapsulation, and controlled-release solid matrices to enhance its oral bioavailability. rsc.org
Pharmacokinetic modulation : Adjusting the absorption, distribution, metabolism, and excretion (ADME) profile of this compound derivatives to achieve sustained release or preferential accumulation at the target site. Carboxymethylcellulose sodium (CMCNa) has been shown to improve the pharmacodynamics of 1-deoxythis compound by suppressing and delaying its absorption in rats, leading to an improved antihyperglycemic effect. researchgate.netnih.govingentaconnect.com This suggests that co-formulation with excipients can be a viable strategy to optimize in vivo performance.
Translational Research towards Clinical Application
Translational research is crucial for advancing this compound and its analogues from preclinical studies to clinical applications. Iminosugars, including this compound derivatives, are already recognized as potent active agents for treating various diseases, with some drugs already in use and others in clinical trials. researchgate.net
Key areas of translational research include:
Diabetes management : 1-deoxythis compound (DNJ) and its derivatives are potent inhibitors of α-amylase and α-glucosidase enzymes, thereby decreasing blood glucose levels. rsc.org Miglitol, an N-alkylated 1-deoxythis compound, is an approved drug for type II diabetes. researchgate.nettaylorandfrancis.com
Lysosomal storage disorders (LSDs) : this compound derivatives are being investigated as pharmacological chaperones to restore the correct folding and trafficking of mutant glycosidases implicated in LSDs like Gaucher disease (e.g., Miglustat, also an iminosugar, is prescribed for Gaucher disease) and Pompe disease. researchgate.nettaylorandfrancis.com
Viral infections : this compound and its derivatives have shown antiviral properties, including against HIV and influenza viruses, by interfering with glycoprotein synthesis and processing. ontosight.ainih.gov
Cancer : Iminosugars are also being explored for their potential in cancer therapy. researchgate.net
Anti-inflammatory effects : this compound has demonstrated significant anti-inflammatory activity by suppressing NF-κB activation and inhibiting the production of inflammatory cytokines (PGE₂, IL-6, IL-1β, and TNF-α), as well as inflammatory mediators like iNOS and COX-2 in LPS-stimulated macrophages. nih.govresearchgate.netingentaconnect.com This suggests potential for dermatological applications and other inflammatory conditions.
Parasitic weed control : this compound selectively inhibits the seed germination of root parasitic weeds such as Orobanche spp. and Striga spp., offering a potential agricultural application. nih.govresearchgate.net
Exploration of New Therapeutic Targets Beyond Glycosidases
While glycosidase inhibition remains a primary focus, research is expanding to explore this compound's activity against novel therapeutic targets and mechanisms of action.
Inflammation pathways : As mentioned in section 8.3, this compound has been shown to suppress inflammation by regulating NF-κB signaling pathways, independent of its direct glycosidase inhibition. nih.govresearchgate.netingentaconnect.com This suggests a broader immunomodulatory role.
Angiogenesis : Hybrids of 1-deoxythis compound and 5-aryl-1,2,3-triazole have been synthesized and found to be more potent inhibitors of angiogenesis in vitro than either compound alone. nih.gov
Cell-cell interactions : L-fuco-nojirimycin, by inhibiting fucosidases, can affect the sialic acid content of cell surfaces, influencing cell-cell interactions, which has implications for conditions like cancer and inflammatory diseases. ontosight.ai
Antitumor properties : Azasugars, including 1-deoxythis compound (1-DNJ), are associated with antitumor properties. researchgate.netnih.gov
These findings highlight the potential for this compound and its derivatives to act through diverse mechanisms beyond their classical role as glycosidase inhibitors.
Metabolic Engineering and Synthetic Biology for Sustainable Production
Traditional chemical synthesis of this compound can be complex, involve environmentally unfriendly organic solvents, and result in low yields and high costs. rsc.org Similarly, isolation from natural microbial or plant sources can involve complicated purification steps and low yields. rsc.orgresearchgate.netnih.gov To address these limitations, metabolic engineering and synthetic biology approaches are being increasingly employed for the sustainable and cost-effective production of this compound and its derivatives.
Key strategies include:
Engineered microorganisms : Utilizing microorganisms like Escherichia coli and Streptomyces species as heterologous hosts for this compound biosynthesis. researchgate.netnih.govresearchgate.net
For example, an integrated approach of synthetic biology, enzyme engineering, and pathway optimization in recombinant E. coli has led to improved production of 1-deoxythis compound (1-DNJ). By engineering the pathway for its key precursor, fructose-6-phosphate (B1210287), and optimizing media conditions, a titer of approximately 273 mg/L of 1-DNJ was achieved, representing the highest reported titer using E. coli. researchgate.netnih.gov
In Streptomyces lavendulae, a strategy based on its biosynthetic pathway, involving optimized fermentation medium and timed addition of iodoacetic acid and glucose, resulted in a 3.3-fold increase in 1-DNJ titer, reaching 296.56 mg/L. frontiersin.org
Streptomyces ficellus cultivation using marine broth stimulated this compound production, reaching 710 mg/L in starch-depleted marine broth medium, a 17-fold increase compared to other media. nih.govresearchgate.net
Elucidation of biosynthetic pathways : Understanding the precise biosynthetic pathways of this compound and its derivatives is crucial for targeted engineering. For instance, research has shown that 1-deoxythis compound (DNJ) in mulberry is derived from sugar and catalyzed by 2-amino-2-deoxy-D-mannitol (ADM) dehydrogenase MnGutB1, with ADM being the precursor rather than lysine (B10760008) derivatives. Overexpression of MnGutB1 in hairy roots and light-induced upregulation enhanced DNJ accumulation. researchgate.netoup.com
Enzyme engineering : Modifying enzymes within the biosynthetic pathway to enhance their efficiency, specificity, or catalytic rates. researchgate.netnih.gov
Q & A
Q. Q: What are the primary biochemical mechanisms underlying Nojirimycin’s α-glucosidase inhibitory activity, and how can these mechanisms be experimentally validated?
Category: Mechanistic Investigation Methodological Answer: To validate this compound’s inhibitory activity, researchers should employ enzyme kinetics assays (e.g., Michaelis-Menten analysis with varying substrate concentrations) to measure inhibition constants (Ki) and determine competitive/non-competitive binding modes. Structural validation via X-ray crystallography or cryo-EM can identify binding sites on target enzymes like α-glucosidase. Complementary techniques such as isothermal titration calorimetry (ITC) quantify binding affinity, while molecular dynamics simulations predict conformational changes post-inhibition .
Advanced Research Question
Q. Q: How do discrepancies between in vitro and in vivo efficacy of this compound in metabolic disorder models arise, and what experimental strategies resolve these contradictions?
Category: Translational Research Methodological Answer: Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, tissue distribution) or off-target effects. Resolve these by:
- Conducting pharmacokinetic/pharmacodynamic (PK/PD) profiling in animal models to track metabolite levels and correlate with efficacy.
- Using knockout models to isolate target enzyme contributions.
- Incorporating multi-omics (transcriptomics, metabolomics) to identify compensatory pathways masking in vitro effects.
- Applying dose-response studies with physiological relevance to in vitro conditions .
Basic Research Question
Q. Q: What standardized protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Category: Synthetic Chemistry Methodological Answer: Adopt the NIH guidelines for preclinical reproducibility:
- Document synthetic routes (e.g., protecting group strategies, catalysts) in supplementary materials.
- Validate purity via HPLC/MS and NMR (include full spectral data).
- Use orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screens) to confirm bioactivity.
- Share raw spectral and chromatographic data in public repositories (e.g., Zenodo) .
Advanced Research Question
Q. Q: How can researchers reconcile conflicting data on this compound’s selectivity toward gut microbial α-glucosidases versus mammalian isoforms?
Category: Data Contradiction Analysis Methodological Answer: Address selectivity conflicts through:
- Comparative enzyme assays using purified human and microbial α-glucosidases under identical conditions.
- Molecular docking to compare binding pocket interactions.
- Metagenomic analysis of gut microbiota in treated models to assess off-target microbial shifts.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven validation experiments .
Basic Research Question
Q. Q: What in vitro cell-based models are optimal for preliminary screening of this compound’s anti-diabetic potential?
Category: Experimental Design Methodological Answer: Prioritize physiologically relevant models:
- Use Caco-2 cells for intestinal absorption studies.
- Employ HepG2 cells to assess hepatic glucose production.
- Validate findings with primary human adipocytes or 3D organoid cultures for tissue-specific responses.
- Include controls for cytotoxicity (e.g., MTT assays) and glucose uptake (radioisotope tracers) .
Advanced Research Question
Q. Q: What methodological frameworks guide the identification of this compound’s off-target effects in complex biological systems?
Category: Systems Biology Methodological Answer: Integrate multi-modal approaches:
- Chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions.
- CRISPR-Cas9 screens to identify genetic vulnerabilities modulated by this compound.
- Network pharmacology to predict pathway-level impacts.
- Use PICO framework (Population, Intervention, Comparison, Outcome) to structure validation experiments .
Basic Research Question
Q. Q: How should researchers design dose-ranging studies for this compound in animal models of metabolic syndrome?
Category: Preclinical Study Design Methodological Answer: Follow guidelines for translational dose calculation:
- Convert in vitro IC50 values to in vivo equivalents using allometric scaling.
- Include sub-therapeutic, therapeutic, and supra-therapeutic doses.
- Monitor biomarkers (e.g., blood glucose, HbA1c) longitudinally.
- Adopt ARRIVE 2.0 guidelines for reporting animal studies to enhance reproducibility .
Advanced Research Question
Q. Q: What statistical approaches are recommended for analyzing this compound’s synergistic effects with other antidiabetic agents?
Category: Data Analysis Methodological Answer: Use combination index (CI) methods (e.g., Chou-Talalay assay) to quantify synergy.
- Apply Bayesian hierarchical models for small sample sizes.
- Validate with shRNA knockdown of shared targets to confirm mechanistic overlap.
- Address multiplicity with false discovery rate (FDR) correction .
Basic Research Question
Q. Q: What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?
Category: Bioanalytical Methods Methodological Answer: Employ validated LC-MS/MS protocols:
- Optimize extraction methods (e.g., protein precipitation, SPE).
- Use stable isotope-labeled internal standards (e.g., D4-Nojirimycin).
- Validate sensitivity (LOQ < 1 ng/mL), precision (CV < 15%), and matrix effects per FDA guidelines .
Advanced Research Question
Q. Q: How can researchers leverage machine learning to predict novel this compound analogs with improved therapeutic indices?
Category: Computational Drug Design Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
